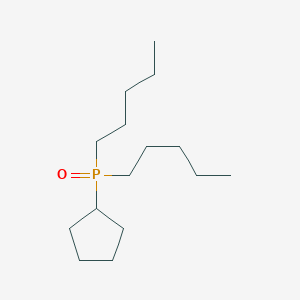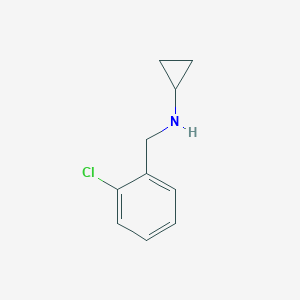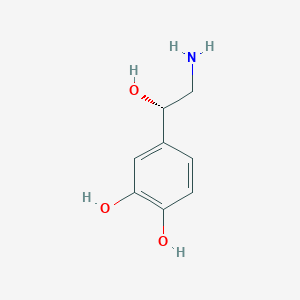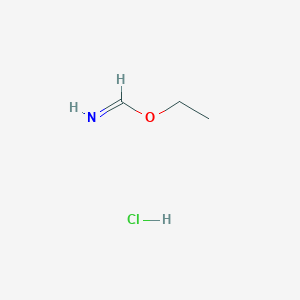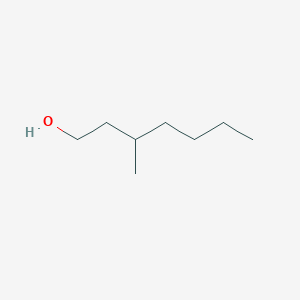
3-Methyl-1-heptanol
概要
説明
3-Methyl-1-heptanol: is an organic compound with the molecular formula C8H18O It is a type of alcohol, specifically a primary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a heptane chain3-Methylheptanol . It is a colorless liquid with a mild odor and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: 3-Methyl-1-heptanol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 3-methylheptanal with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.
Reduction of Ketones: Another method is the reduction of 3-methyl-2-heptanone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods:
Hydroformylation: This method involves the hydroformylation of 1-hexene to produce 3-methylheptanal, which is then hydrogenated to form this compound.
Catalytic Hydrogenation: Industrially, this compound can be produced by the catalytic hydrogenation of 3-methylheptanal using catalysts such as palladium on carbon.
化学反応の分析
Types of Reactions:
Oxidation: 3-Methyl-1-heptanol can be oxidized to form 3-methylheptanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 3-methylheptane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide to form 3-methyl-1-heptyl chloride or bromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: 3-Methylheptanoic acid.
Reduction: 3-Methylheptane.
Substitution: 3-Methyl-1-heptyl chloride or bromide.
科学的研究の応用
Chemistry:
Solvent: 3-Methyl-1-heptanol is used as a solvent in organic synthesis and chemical reactions.
Intermediate: It serves as an intermediate in the synthesis of various chemical compounds.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the metabolism and enzymatic reactions involving alcohols.
Medicine:
Pharmaceuticals: this compound is used in the synthesis of certain pharmaceutical compounds.
Industry:
Fragrance and Flavor: It is used in the formulation of fragrances and flavors due to its mild odor.
Plasticizers: It is used as a plasticizer in the production of plastics and polymers.
作用機序
Mechanism:
Hydroxyl Group Interaction: The hydroxyl group in 3-methyl-1-heptanol can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Metabolism: In biological systems, it is metabolized by alcohol dehydrogenase enzymes to form 3-methylheptanal, which can further undergo oxidation to form 3-methylheptanoic acid.
Molecular Targets and Pathways:
Enzymatic Pathways: It primarily interacts with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase.
類似化合物との比較
1-Heptanol: Similar in structure but lacks the methyl group on the third carbon.
2-Methyl-1-heptanol: Similar but with the methyl group on the second carbon.
3-Methyl-2-heptanol: Similar but with the hydroxyl group on the second carbon.
Uniqueness:
Position of Methyl Group: The presence of the methyl group on the third carbon makes 3-methyl-1-heptanol unique in its reactivity and physical properties compared to its isomers.
Applications: Its specific structure makes it suitable for certain applications in the fragrance and flavor industry, as well as in the synthesis of specialized chemical compounds.
特性
IUPAC Name |
3-methylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-4-5-8(2)6-7-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPPEBVXFKNMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910207 | |
| Record name | 3-Methyl-1-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-32-2 | |
| Record name | 3-Methyl-1-heptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-1-HEPTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9JH4FPA8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-methyl-1-heptanol in the context of the provided research?
A1: The research paper "Biodegradation of Para Amino Acetanilide by Halomonas sp. TBZ3" [] identifies this compound as one of the degradation products of para-amino acetanilide (PAA) by the bacterial strain Halomonas sp. TBZ3. This suggests that Halomonas sp. TBZ3 can utilize PAA, a known environmental pollutant, as a carbon and energy source, breaking it down into less harmful substances, including this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

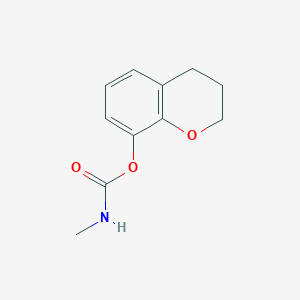
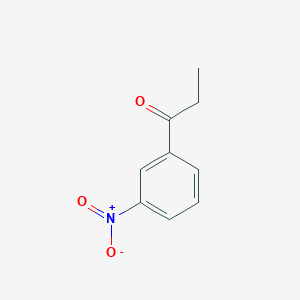
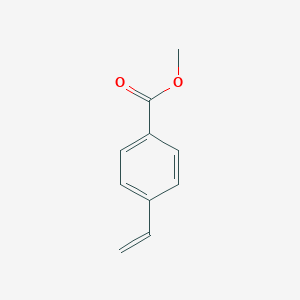

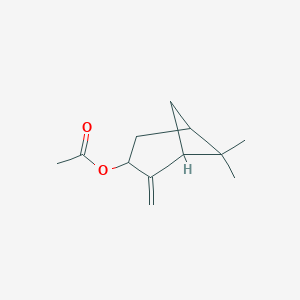
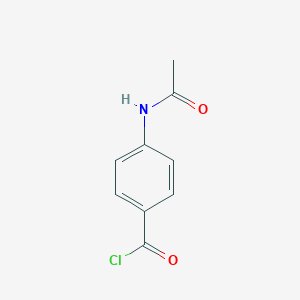

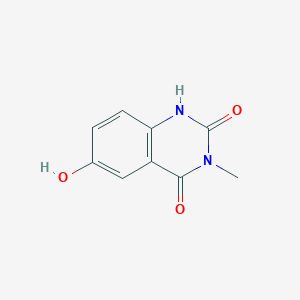
![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)

